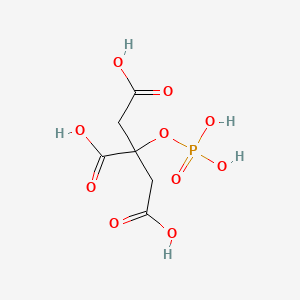

Phosphocitrate

Descripción

Historical Context of Discovery in Biological Systems

The story of phosphocitrate's discovery is rooted in the exploration of mitochondrial bioenergetics and calcium metabolism. In the mid-20th century, researchers, including the prominent biochemist Albert Lehninger, were deeply investigating the role of mitochondria in cellular energy production. A key observation during this period was the ability of mitochondria to accumulate large amounts of calcium and phosphate (B84403) without forming crystalline hydroxyapatite (B223615), the primary component of bone. This suggested the presence of an endogenous inhibitor of calcification within the mitochondria. nih.govencyclopedia.com

In 1980, a seminal paper by W. P. Tew and colleagues, working in Lehninger's laboratory at Johns Hopkins University, reported the identification and synthesis of a compound with potent inhibitory effects on hydroxyapatite crystal growth. nih.gov This compound, initially isolated from rat liver mitochondria and also found in human urine, was identified as phosphocitric acid, or this compound. nih.gov The researchers successfully synthesized this compound and demonstrated that the synthetic compound had identical properties to the naturally occurring inhibitor. nih.gov This discovery provided a molecular explanation for the long-observed phenomenon of mitochondrial resistance to calcification despite high internal concentrations of calcium and phosphate.

Academic Significance in Biomineralization and Metabolic Research

The discovery of this compound has had a profound impact on the fields of biomineralization and metabolic research, opening up new avenues of investigation into the physiological and pathological control of calcification.

In the realm of biomineralization , this compound is recognized as one of the most potent inhibitors of calcium phosphate crystallization. nih.govnih.gov Its significance lies in its ability to prevent the formation and growth of hydroxyapatite crystals, the mineral component of bones and teeth. nih.govnih.gov Research has shown that this compound is significantly more powerful in this regard than other known physiological inhibitors such as pyrophosphate and adenosine (B11128) triphosphate (ATP). nih.gov The mechanism of its inhibitory action is attributed to its strong binding to the surface of amorphous calcium phosphate aggregates and hydroxyapatite crystals, thereby preventing their growth and aggregation. encyclopedia.com This has led to extensive research into its potential therapeutic applications for conditions characterized by pathological calcification, such as certain forms of osteoarthritis and kidney stones. nih.govutas.edu.au

From a metabolic research perspective, the mitochondrial origin of this compound is of central importance. Its presence within this organelle points to a specialized role in regulating mitochondrial calcium homeostasis. nih.govnih.gov Mitochondria are crucial for cellular energy metabolism, and the regulation of intramitochondrial calcium is vital for their proper function. mdpi.com Subsequent research provided evidence for the enzymatic synthesis of this compound from two key metabolites: citrate (B86180) and ATP. nih.gov A 1990 study by Moro et al. demonstrated that rat liver homogenates could synthesize this compound, confirming its status as a product of cellular metabolism. nih.gov This finding firmly integrated this compound into the broader landscape of metabolic pathways, suggesting a dynamic regulation of its levels in response to cellular needs. The interplay between citrate metabolism, ATP production, and this compound synthesis highlights a sophisticated mechanism for controlling biomineralization at the subcellular level.

Detailed Research Findings on this compound

| Research Area | Key Finding | Organism/System Studied | Significance | Reference |

|---|---|---|---|---|

| Discovery and Identification | Identified as a potent inhibitor of calcium phosphate crystallization. | Rat liver mitochondria, Human urine | Provided a molecular basis for the inhibition of calcification in biological systems. | nih.gov |

| Biomineralization Inhibition | Demonstrated to be a more potent inhibitor of hydroxyapatite crystal growth than pyrophosphate and ATP. | In vitro crystallization assays | Established this compound as a key physiological regulator of biomineralization. | nih.gov |

| Mechanism of Action | Binds tightly to the surface of hydroxyapatite crystals, preventing their growth. | In vitro binding assays | Elucidated the molecular mechanism of its inhibitory effect on crystal formation. | nih.gov |

| Metabolic Synthesis | Demonstrated enzymatic synthesis from citrate and ATP. | Rat liver homogenate | Confirmed this compound as a product of cellular metabolism and linked its formation to central metabolic pathways. | nih.gov |

| Mitochondrial Function | Inhibits the accumulation and crystallization of calcium phosphate within mitochondria. | In vivo studies in rats and mice | Highlights its role in maintaining mitochondrial integrity and function by preventing pathological calcification. | nih.gov |

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

2565-87-9 |

|---|---|

Fórmula molecular |

C6H9O10P |

Peso molecular |

272.1 g/mol |

Nombre IUPAC |

2-phosphonooxypropane-1,2,3-tricarboxylic acid |

InChI |

InChI=1S/C6H9O10P/c7-3(8)1-6(5(11)12,2-4(9)10)16-17(13,14)15/h1-2H2,(H,7,8)(H,9,10)(H,11,12)(H2,13,14,15) |

Clave InChI |

XTRHYDMWPCTCKN-UHFFFAOYSA-N |

SMILES |

C(C(=O)O)C(CC(=O)O)(C(=O)O)OP(=O)(O)O |

SMILES canónico |

C(C(=O)O)C(CC(=O)O)(C(=O)O)OP(=O)(O)O |

Otros números CAS |

2565-87-9 |

Sinónimos |

phosphocitrate phosphocitric acid |

Origen del producto |

United States |

Biological Occurrence and Endogenous Biosynthetic Pathways

Natural Distribution in Mammalian Tissues

Phosphocitrate has been identified in various mammalian tissues and biological fluids. It is notably present in low concentrations within mammalian mitochondria, and has also been detected in the cytosol and renal tubules, with its presence in urine also noted physiology.orgphysiology.orgutas.edu.aunih.govjelsciences.com. Beyond mammals, this compound has been reported in the hepatopancreas of the blue crab ( Callinectes sapidus ) utas.edu.auuoc.grimrpress.com.

Table 1: Occurrence of this compound in Biological Systems

| Biological System | Location/Context | Reference(s) |

| Mammalian Tissues | Mitochondria, Cytosol, Renal tubules | physiology.orgphysiology.orgutas.edu.aunih.govjelsciences.com |

| Mammalian Urine | Detectable in renal tubules and urine | physiology.orgphysiology.org |

| Crab Hepatopancreas | Hepatopancreas | utas.edu.auuoc.grimrpress.com |

| Rabbit Tissues | Liver and kidney mitochondria | utas.edu.au |

Subcellular Localization and Compartmentalization, particularly in Mitochondria

This compound is particularly enriched within mitochondria physiology.orgphysiology.orgutas.edu.aunih.govjelsciences.comuoc.grimrpress.comutas.edu.au. This mitochondrial localization is significant, as mitochondria are key organelles involved in cellular energy production (via the Krebs cycle) and calcium homeostasis. The presence of this compound within mitochondria suggests a role in modulating these processes, particularly in preventing the accumulation and crystallization of calcium phosphate (B84403) within this organelle nih.govutas.edu.au. While predominantly mitochondrial, this compound has also been observed in the cytosol and released within renal tubules physiology.orgphysiology.orgnih.gov.

Endogenous Biosynthesis Pathways

The endogenous synthesis of this compound involves enzymatic reactions utilizing common cellular metabolites.

This compound is understood to be formed through the enzymatic phosphorylation of citrate (B86180). This process requires adenosine (B11128) triphosphate (ATP) as the phosphate donor physiology.orgphysiology.orgjelsciences.comresearchgate.netnih.gov. Research has demonstrated that rat liver homogenate, in the presence of citrate and ATP, can biologically synthesize this compound researchgate.netnih.gov. This suggests the existence of specific enzymes capable of catalyzing this reaction, likely within cellular compartments such as the mitochondria or cytosol. While the precise enzyme responsible for the direct phosphorylation of citrate to this compound is not explicitly named in the provided literature, it is described as an enzymatic formation from citrate and ATP physiology.orgphysiology.orgjelsciences.comresearchgate.netnih.gov.

Table 2: Key Components in this compound Biosynthesis

| Precursor 1 | Precursor 2 | Product | Requirement |

| Citrate | ATP | This compound | Enzymatic |

The biological synthesis of this compound has been observed in experimental settings using mammalian tissue homogenates, specifically rat liver researchgate.netnih.gov. It is also described as being "likely produced by cytosolic phosphorylation of citrate" in mammalian tissues jelsciences.comuoc.gr. Furthermore, preliminary work suggests that this compound could be biosynthesized within mitochondria, potentially under conditions of calcium loading utas.edu.au. The presence of this compound in organisms like the crab hepatopancreas also indicates its synthesis in non-mammalian biological systems utas.edu.auuoc.grimrpress.com.

The direct regulatory mechanisms governing the endogenous synthesis of this compound are not extensively detailed in the provided literature. However, its presence in mitochondria and the suggestion of synthesis under calcium loading utas.edu.au point towards potential links with cellular calcium homeostasis. The production of citrate itself, a precursor for this compound, is tightly regulated by enzymes like ATP-citrate lyase (ACLY) uniprot.orgbiorxiv.orgabcam.comwikipedia.orgresearchgate.netrrml.ro. ACLY activity is influenced by various factors, including phosphorylation states and the availability of substrates like citrate, ATP, and coenzyme A uniprot.orgabcam.comrrml.ro. While these factors regulate citrate production, the specific enzymatic machinery and regulatory controls for the subsequent phosphorylation of citrate to this compound remain areas for further investigation based on the provided information.

Compound List:

Adenosine Triphosphate (ATP)

Basic calcium phosphate (BCP)

Calcium (Ca2+)

Calcium oxalate (B1200264) (CaOx)

Calcium pyrophosphate dihydrate (CPPD)

Citrate

Coenzyme A (CoA)

Cyclic AMP response element-binding protein (CREB)

FADH2

GTP (Guanosine Triphosphate)

Interleukin-1 beta (IL-1β)

Krebs cycle

Matrix metalloproteinases (MMPs)

Mitogen-activated protein (MAP) kinases (ERK 2, ERK 1)

NADH

Oxaloacetate

Phosphate (Pi)

this compound (PC)

Prostaglandins

Proto-oncogenes (c-fos, c-jun)

Tricarboxylic acid (TCA) cycle

Molecular Mechanisms of Phosphocitrate in Biomineralization Modulation

Inhibition of Calcium Phosphate (B84403) Crystal Nucleation

Phosphocitrate is recognized for its ability to inhibit the initial formation, or nucleation, of calcium phosphate crystals researchgate.netuoc.gr. This inhibitory action is a critical factor in preventing the onset of pathological calcification. While the precise molecular details are still under investigation, it is hypothesized that this compound's molecular structure, characterized by multiple negative charges and a phosphate group, enables it to interact with nascent calcium and phosphate ions. These interactions are believed to disrupt the ordered assembly required for the spontaneous nucleation of calcium phosphate crystals nih.gov.

Modulation of Calcium Salt Crystal Growth

This compound significantly influences the growth phase of various calcium salt crystals, often by binding to specific crystal faces and altering their development.

Hydroxyapatite (B223615) (HA) Crystallization Inhibition

This compound acts as a potent inhibitor of hydroxyapatite (HA) crystal formation and growth researchgate.netutas.edu.au. HA is the primary mineral component of bone and teeth, but its uncontrolled deposition can lead to pathological conditions such as unwanted biomineralization in soft tissues researchgate.netresearchgate.net. Molecular modeling studies have revealed that this compound binds to specific crystal faces of HA, particularly the (100) face. This binding is proposed to induce morphological changes that hinder or completely halt crystal growth researchgate.netresearchgate.net.

Compared to other known inhibitors like adenosine (B11128) triphosphate (ATP) and pyrophosphate, this compound demonstrates superior potency in inhibiting HA formation. Effective inhibition of HA growth by this compound has been observed at concentrations as low as 1 µM, whereas pyrophosphate requires approximately 10 µM for comparable effects . Beyond its direct impact on crystal growth, this compound also interferes with HA-induced cellular responses, including mitogenesis and the upregulation of pro-inflammatory and matrix-degrading enzymes such as cyclooxygenase-2 (COX-2), matrix metalloproteinase-1 (MMP-1), and interleukin-1beta (IL-1beta) nih.gov.

Calcium Pyrophosphate Dihydrate (CPPD) Crystallization Inhibition

This compound effectively inhibits the formation and growth of calcium pyrophosphate dihydrate (CPPD) crystals researchgate.netuoc.grclinexprheumatol.org. CPPD crystal deposition is associated with conditions like chondrocalcinosis and pseudogout researchgate.netclinexprheumatol.org. Research indicates that this compound's inhibitory action on CPPD involves stereospecific interactions with the crystal surfaces researchgate.net. In vitro studies have demonstrated that this compound can block both ATP-dependent and ATP-independent mineralization processes occurring in articular cartilage vesicles, which are implicated in CPPD crystal formation researchgate.netuoc.gr. Furthermore, this compound specifically inhibits cellular responses induced by CPPD crystals, such as the synthesis and secretion of metalloproteinases (MMPs), by interfering with the transcription of key genes like c-fos and c-jun nih.gov.

Calcium Oxalate (B1200264) Crystallization Modification

This compound significantly influences calcium oxalate (CaOx) crystallization, affecting both the rate of crystal formation and the resulting crystal morphology utas.edu.aucore.ac.ukresearchgate.net. Studies employing molecular modeling and scanning electron microscopy indicate that this compound binds to specific crystal faces of calcium oxalate monohydrate (COM), notably the (-101) face researchgate.netphysiology.org. In vitro experiments have demonstrated that this compound can impede the transformation of calcium oxalate dihydrate (COD) into the more stable COM form core.ac.uk. This action results in smaller COD crystals and can lead to alterations in crystal habit, such as the formation of interpenetral twinning core.ac.uk. Quantitative data highlights this compound's efficacy, showing it reduces calcium oxalate monohydrate (COM) growth by 85%, a substantially higher inhibition rate compared to citrate (B86180), which achieves 40% inhibition at equivalent concentrations .

| Compound | Inhibition of COM Growth (%) | Concentration |

| This compound | 85 | Equivalent |

| Citrate | 40 | Equivalent |

Table 1: Comparative inhibition of Calcium Oxalate Monohydrate (COM) growth by this compound and citrate at equivalent concentrations.

Prevention of Calcium Salt Crystal Aggregation

In addition to inhibiting nucleation and growth, this compound also plays a role in preventing the aggregation of calcium salt crystals researchgate.netuoc.gr. Crystal aggregation is a crucial step in the formation of larger, more problematic mineral deposits and can exacerbate crystal-induced cellular damage uoc.gr. By adsorbing onto crystal surfaces, this compound likely reduces the cohesive forces between individual crystals, thereby discouraging their clumping uoc.gr.

Interaction with Amorphous Calcium Phosphate Aggregates

This compound interacts with amorphous calcium phosphate (ACP) aggregates, which serve as precursor phases in biomineralization. This interaction helps to prevent the transformation of ACP into more crystalline forms, such as hydroxyapatite nih.govsmolecule.com. The mechanism involves this compound binding to the surfaces of ACP aggregates, which stabilizes them and inhibits further crystallization smolecule.comresearchgate.net. In vivo studies suggest that this compound can prevent the accumulation and crystallization of calcium phosphate within cellular compartments, including mitochondria in kidney cells nih.gov. This cellular-level intervention underscores this compound's broad impact on mineral homeostasis.

| Inhibitor | Effective Concentration for HA Inhibition |

| This compound | 1 µM |

| Pyrophosphate | 10 µM |

Table 2: Comparative potency of this compound and pyrophosphate in inhibiting hydroxyapatite (HA) crystal growth.

Compound List:

Adenosinetriphosphate (ATP)

Amorphous Calcium Phosphate (ACP)

Basic Calcium Phosphate (BCP)

Calcium Oxalate (CaOx)

Calcium Oxalate Dihydrate (COD)

Calcium Oxalate Monohydrate (COM)

Calcium Phosphate (CaP)

Calcium Pyrophosphate Dihydrate (CPPD)

Citrate

Cyclooxygenase-2 (COX-2)

Hydroxyapatite (HA)

Interleukin-1beta (IL-1beta)

Matrix Metalloproteinase (MMP)

this compound (PC)

Pyrophosphate

Stereospecific Interactions at Crystal Interfaces and Surface Binding Kinetics

This compound (PC) plays a significant role in modulating biomineralization processes through its specific interactions with crystal surfaces. These interactions are largely governed by the molecule's stereochemistry and its ability to bind to particular crystallographic faces, influencing crystal nucleation, growth, and morphology. Understanding these surface binding kinetics and the stereospecificity of these interactions is crucial for elucidating this compound's inhibitory mechanisms.

Molecular Basis of Interaction and Facet Specificity

This compound's efficacy as a biomineralization inhibitor stems from its molecular structure, which features a citrate backbone phosphorylated at one of its carboxylate groups. This arrangement allows for multiple functional groups (carboxylates and the phosphate moiety) to engage with the charged surfaces of growing mineral crystals. Molecular modeling and experimental studies have revealed that this compound exhibits preferential binding to specific crystal faces, a phenomenon driven by the spatial complementarity between the inhibitor's functional groups and the arrangement of ions on the crystal surface.

Hydroxyapatite (HAP): Research indicates that this compound binds to the (100) faces of hydroxyapatite crystals researchgate.net. This binding is proposed to induce morphological changes that can lead to diminished crystal growth or cessation researchgate.net.

Calcium Oxalate Monohydrate (COM): For COM crystals, the (-1 0 1) face has been identified as a preferred site for this compound binding. Molecular modeling and scanning electron microscopy (SEM) studies suggest that this compound's functional groups coordinate more favorably with the calcium ions on this specific face compared to other surfaces like the (0 1 0) face researchgate.netphysiology.orgmcgill.ca. This superior coordination is attributed to better matching of functional groups with the calcium ions present on the (-1 0 1) surface, contributing to this compound's greater inhibitory power over citrate in COM formation researchgate.netmcgill.ca.

Calcium Pyrophosphate Dihydrate (CPPD): Molecular modeling studies have shown that this compound ions can bind to multiple faces of CPPD crystals, including (010), (011), (100), (001), (01−1), and (1−10). The strongest binding energies were observed for the high calcium density planes, specifically the (010) and (011) faces researchgate.net. This stereospecific binding to particular crystal faces is believed to be the basis for this compound's ability to block crystal growth researchgate.net.

Surface Binding Kinetics and Adsorption Models

The interaction of this compound with mineral surfaces can be described using kinetic models, particularly those related to adsorption. The reduction in precipitation rates observed in the presence of this compound is often explained by its adsorption onto the crystal surfaces, which impedes further growth.

Langmuir-type Adsorption: Studies on struvite precipitation have indicated that the reduction in precipitation rates is related to the additive concentration, following an expression suggested by a kinetic Langmuir-type adsorption model researchgate.netacs.orguoc.grresearchgate.net. This model implies that the inhibitor molecules bind to a finite number of specific sites on the crystal surface.

Affinity Constants: The relative affinity of this compound for crystal surfaces can be quantified. For instance, in the context of struvite precipitation, the affinity constant for citrate was found to be significantly higher (8.2 × 10⁵) than that for this compound (0.6 × 10⁵) researchgate.netacs.orguoc.grresearchgate.net. Despite this lower affinity compared to citrate in this specific instance, this compound still demonstrates substantial inhibitory effects, suggesting that the nature of the interaction and the specific binding sites are critical. Conversely, for calcium oxalate monohydrate, this compound exhibits a strong surface binding affinity, reportedly much stronger than that of citrate core.ac.uk.

The kinetics of this compound adsorption and its subsequent impact on crystal growth rates are complex, often influenced by supersaturation levels and the specific mineral phase involved. The parabolic dependence of precipitation rates on supersaturation, observed in some studies, suggests a surface-diffusion-controlled mechanism that is significantly altered by the presence of this compound researchgate.netacs.orguoc.grresearchgate.net.

Table 1: Identified Binding Faces of this compound on Mineral Crystals

| Mineral Crystal Type | Preferred Binding Faces | Reference(s) |

| Hydroxyapatite (HAP) | (100) | researchgate.net |

| Calcium Oxalate Monohydrate (COM) | (-1 0 1) | researchgate.netphysiology.orgmcgill.ca |

| Calcium Pyrophosphate Dihydrate (CPPD) | (010), (011), (100), (001), (01−1), (1−10) (strongest on (010), (011)) | researchgate.net |

Table 2: Affinity Constants for this compound in Struvite Precipitation

| Additive | Affinity Constant (K) | Reference(s) |

| Citrate | 8.2 × 10⁵ | researchgate.netacs.orguoc.grresearchgate.net |

| This compound | 0.6 × 10⁵ | researchgate.netacs.orguoc.grresearchgate.net |

Cellular and Subcellular Effects of Phosphocitrate

Regulation of Intracellular Calcium Homeostasis

Phosphocitrate is recognized for its ability to prevent the abnormal accumulation and crystallization of calcium phosphate (B84403) within cells, thereby regulating intracellular calcium homeostasis.

Inhibition of Mitochondrial Calcium Accumulation

In vivo studies have demonstrated that this compound can effectively inhibit the uptake and crystallization of calcium phosphate within mitochondria. When administered to animals subjected to conditions that induce significant calcium phosphate accumulation in renal tubule cells, such as those treated with calcium gluconate or parathyroid hormone, this compound administration led to a marked reduction in the net uptake of calcium ions by the kidneys. Crucially, it prevented the formation of apatite-like crystalline structures within the mitochondrial matrix. This action suggests that this compound acts at the cellular level to suppress mitochondrial calcium phosphate deposition.

Table 1: Inhibition of Mitochondrial and Cytosolic Calcium Phosphate Accumulation in Renal Tubule Cells

| Treatment Group | Kidney Calcium Content (μmol/g tissue) | Time Point | Source |

| Calcium Gluconate + this compound | 37 ± 13 | Day 10 | pnas.orgnih.govnih.govresearcher.life |

| Calcium Gluconate (Control) | Higher than PC-treated | Day 10 | pnas.orgnih.govnih.govresearcher.life |

| Parathyroid Hormone + this compound | 10 ± 5 | Day 4 | pnas.orgnih.govnih.govresearcher.life |

| Parathyroid Hormone (Control) | Higher than PC-treated | Day 4 | pnas.orgnih.govnih.govresearcher.life |

Note: Control values are implied to be significantly higher than this compound-treated groups based on the text.

Prevention of Cytosolic Calcium Phosphate Accumulation

In parallel with its effects on mitochondria, this compound also plays a role in preventing the accumulation of calcium phosphate within the cytosol. Studies in renal tubule cells have shown that this compound administration prevents the appearance of crystalline structures in the cytosol, similar to its effect within mitochondria. By inhibiting the accumulation and crystallization of calcium phosphate in these cellular compartments, this compound helps maintain cellular integrity and function, particularly under conditions of elevated calcium and phosphate levels.

Modulation of Cellular Responses to Calcium Crystals

This compound is highly effective in mitigating the adverse cellular responses triggered by the presence of calcium-containing crystals, such as basic calcium phosphate (BCP) and calcium pyrophosphate dihydrate (CPPD) crystals.

Inhibition of Crystal-Induced Mitogenesis

Calcium crystals, particularly BCP and CPPD, are known to induce cellular proliferation (mitogenesis) in various cell types, including fibroblasts and chondrocytes. This process involves the progression of cells through the cell cycle and can contribute to tissue pathology. Research has demonstrated that this compound specifically inhibits this crystal-induced mitogenesis. This inhibitory effect is dose-dependent and is specific to crystal-induced proliferation, as this compound does not affect mitogenesis stimulated by growth factors or serum.

Table 2: Inhibition of Crystal-Induced Mitogenesis by this compound

| Cell Type | Crystal Type | Effect of Crystals Alone | Effect of Crystals + this compound | Nature of Inhibition | Source |

| Human Fibroblasts | BCP | Induced proliferation | Inhibited proliferation | Dose-dependent | uoc.grnih.govuoc.gr |

| Chondrocytes | CPPD | Induced proliferation | Inhibited proliferation | Dose-dependent | uoc.grnih.gov |

| 3T3 cells | BCP/CPPD | Induced proliferation | Inhibited proliferation | Dose-dependent | nih.govnih.gov |

Attenuation of Proto-oncogene Expression (e.g., c-fos, c-jun)

The presence of calcium crystals can lead to the activation of cellular proto-oncogenes, such as c-fos and c-jun. These genes play critical roles in cellular signaling pathways that regulate proliferation and the expression of other genes. Studies have shown that this compound can specifically block the crystal-induced expression of these proto-oncogenes in cell cultures, including 3T3 cells and human fibroblasts. This attenuation of proto-oncogene expression is a key mechanism by which this compound may exert its protective effects against crystal-induced cellular damage.

Table 3: this compound's Effect on Crystal-Induced Proto-oncogene Expression

| Cell Type | Crystal Type | Proto-oncogene | Effect of Crystals Alone | Effect of Crystals + this compound | Nature of Inhibition | Source |

| 3T3 cells | BCP/CPPD | c-fos | Upregulated | Downregulated | Specific, dose-dependent | nih.govnih.govresearchgate.netnih.gov |

| Human Fibroblasts | BCP | c-jun | Upregulated | Downregulated | Specific, dose-dependent | nih.govresearchgate.netnih.gov |

Downregulation of Matrix Metalloproteinase (MMP) Synthesis and Secretion

Calcium crystals are potent inducers of matrix metalloproteinases (MMPs), a family of enzymes responsible for the degradation of extracellular matrix components. Crystal-induced MMP production by cells like fibroblasts and chondrocytes contributes significantly to tissue damage in conditions such as osteoarthritis. This compound has been demonstrated to inhibit the synthesis and secretion of various MMPs, including collagenase (MMP-1) and stromelysin (MMP-3), in response to BCP and CPPD crystals. Furthermore, this compound can reverse the downregulation of tissue inhibitors of metalloproteinases (TIMPs), such as TIMP-1 and TIMP-2, which is also induced by BCP crystals. This dual action on MMPs and TIMPs suggests a significant role for this compound in preserving tissue integrity by preventing excessive matrix degradation.

Table 4: this compound's Effect on Crystal-Induced MMP Synthesis and Secretion

| Cell Type | Crystal Type | MMP/TIMP Type | Effect of Crystals Alone | Effect of Crystals + this compound | Nature of Modulation | Source |

| Human Fibroblasts | BCP | MMP-1 | Increased synthesis | Decreased synthesis | Specific, dose-dependent | uoc.grnih.govnih.govcore.ac.uk |

| Chondrocytes | CPPD | MMP-3 | Increased synthesis | Decreased synthesis | Specific, dose-dependent | uoc.grnih.gov |

| Human Fibroblasts | BCP | TIMP-1 | Downregulated | Restored/Up-regulated | Specific | core.ac.uk |

| Human Fibroblasts | BCP | TIMP-2 | Downregulated | Restored/Up-regulated | Specific | core.ac.uk |

Compound List:

this compound (PC)

Calcium gluconate

Parathyroid hormone (PTH)

Basic calcium phosphate (BCP) crystals

Calcium pyrophosphate dihydrate (CPPD) crystals

Collagenase

Stromelysin

Matrix metalloproteinase-1 (MMP-1)

Matrix metalloproteinase-3 (MMP-3)

Matrix metalloproteinase-9 (MMP-9)

Matrix metalloproteinase-13 (MMP-13)

Tissue inhibitor of metalloproteinase-1 (TIMP-1)

Tissue inhibitor of metalloproteinase-2 (TIMP-2)

Platelet-derived growth factor (PDGF)

Interleukin-1 beta (IL-1β)

Prostaglandin E2 (PGE2)

Cyclooxygenase-2 (COX-2)

Influence on Signal Transduction Pathways

This compound (PC) is recognized for its role in cellular metabolism and mineral homeostasis, but emerging research also points to its influence on critical signal transduction pathways that govern cellular behavior, including proliferation, differentiation, and survival. While direct evidence for this compound's broad impact across all signaling cascades is still under investigation, studies highlight its modulatory effects, particularly on pathways involving kinases and transcription factors.

Mitogen-Activated Protein Kinase (MAPK) Pathway Modulation (e.g., p42/p44 ERK 1/2)

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the p42/p44 extracellular signal-regulated kinase (ERK1/2) cascade, is a central regulator of cell proliferation, differentiation, and survival, activated by a wide array of extracellular stimuli such as growth factors and cytokines affbiotech.comcancer.govcellsignal.commdpi.com. This compound has been identified as an inhibitor of p42/p44 MAPK phosphorylation. Specifically, studies involving basic calcium phosphate (BCP) crystals, which are known to induce cellular responses, have shown that this compound can mitigate the BCP crystal-induced phosphorylation of p42/44 MAPK imrpress.com. This suggests that this compound may act as a negative regulator within this pathway, potentially by interfering with the upstream kinases (like MEK1/2) or by directly affecting the phosphorylation events on ERK1/2 itself, thereby dampening the proliferative signals mediated by this pathway cancer.govcellsignal.com.

Table 4.4.1: this compound Modulation of MAPK (ERK1/2) Signaling

| Pathway Component | Effect of this compound | Mechanism of Action (Inferred/Reported) | Key Observation | Reference |

| p42/p44 MAPK (ERK1/2) | Inhibition | Inhibits phosphorylation of p42/p44 MAPK. | BCP crystal treatment induces p42/44 MAPK phosphorylation, which is inhibited by this compound (PC). | imrpress.com |

| MAPK Pathway | Modulation | Potential negative regulator, dampening proliferative signals. | This compound's inhibitory effect on p42/44 MAPK phosphorylation suggests a role in controlling cell growth signals. | imrpress.com |

Protein Kinase C (PKC) Activation

Protein Kinase C (PKC) is a family of serine/threonine kinases involved in a vast array of cellular signaling processes, activated by diacylglycerol (DAG) and calcium ions (Ca2+) wikipedia.orgnih.gov. While some studies indicate that BCP crystals can increase PKC activity imrpress.com, direct evidence specifically linking this compound to the activation or inhibition of PKC isoforms is limited in the provided search results. The Wnt/Ca2+ pathway, for instance, can lead to PKC activation through calcium mobilization, and this pathway is modulated by various factors, but this compound's direct role in this specific modulation is not detailed genome.jpnih.govcpn.or.kr. Similarly, FGF signaling can activate PKC via the PLCγ pathway nih.govnih.gov, but this compound's involvement in this cross-talk remains unclarified by the current data. Therefore, based on the available information, a definitive statement on this compound's direct influence on PKC activation cannot be made.

Nuclear Factor Kappa B (NF-kB) Pathway Interactions

Nuclear Factor Kappa B (NF-kB) is a critical transcription factor family regulating genes involved in immunity, inflammation, cell survival, and proliferation nih.govmdpi.comwikipedia.org. Studies have shown that BCP crystals can induce NF-kB activation, and this induction is inhibited by staurosporine, a PKC inhibitor imrpress.com. This indirect observation suggests a potential link where BCP crystals might influence NF-kB through PKC, but it does not directly implicate this compound itself as a modulator of the NF-kB pathway. The literature does not provide direct evidence of this compound interacting with or modulating the NF-kB pathway components (e.g., IKK complex, IκB degradation, or NF-kB dimers) mdpi.comnih.govfrontiersin.org.

Modulation of Wnt Receptor Signaling Pathways

The Wnt signaling pathway, encompassing canonical (β-catenin-dependent) and non-canonical (β-catenin-independent) branches, regulates fundamental developmental processes and tissue homeostasis genome.jpcpn.or.krfrontiersin.orgnih.gov. Non-canonical Wnt pathways, such as Wnt/Ca2+, can lead to the activation of PKC, which in turn may influence other cellular events genome.jpnih.gov. While Wnt signaling pathways are known to interact with other signaling cascades, the specific role or modulation of Wnt receptor signaling pathways by this compound is not described in the provided literature.

Investigative Models of Phosphocitrate in Pathological Biomineralization Research

Studies in Articular Tissue Research Models (e.g., Osteoarthritis Models)

The deposition of calcium-containing crystals, such as basic calcium phosphate (B84403) (BCP) and calcium pyrophosphate dihydrate (CPPD), in articular tissues is a feature of osteoarthritis (OA) and is thought to contribute directly to joint degeneration. nih.gov Animal models, particularly the Hartley guinea pig which spontaneously develops OA-like lesions, have been instrumental in evaluating phosphocitrate as a potential therapeutic agent. nih.govmdpi.com

Meniscal calcification is recognized as an early event in the development of osteoarthritis and is positively associated with meniscal degeneration and subsequent cartilage lesions. nih.gov Research has shown that meniscal cells from OA subjects produce more calcium minerals in vitro compared to normal cells, partly due to the upregulation of genes involved in calcification, such as ANKH and ENPP1. nih.govnih.gov

In a significant study using an aging guinea pig model of OA, meniscal calcification was found to correlate with the progression of cartilage degeneration. nih.govuoc.gr Treatment with a specific formulation of this compound, CaNa(PC)₂, demonstrated a marked reduction in calcium deposits within the menisci. nih.gov This inhibition of meniscal mineralization was directly linked to the arrest of OA progression, suggesting that preventing pathological calcification in the meniscus could be a valid therapeutic strategy for osteoarthritis. nih.govresearchgate.net this compound has been identified as a potent inhibitor of this OA meniscal cell-mediated calcium deposition. nih.gov

| Treatment Group | Key Intervention | Observed Effect on Meniscus | Impact on OA Progression |

|---|---|---|---|

| Control (Saline) | No active treatment | Progressive meniscal calcification | Correlation with cartilage degeneration |

| This compound (CaNaPC) | Weekly treatment | Significant reduction of calcium deposits | Arrested disease progression |

Pathological calcification is believed to initiate or amplify cartilage degeneration through at least two primary mechanisms, both of which are interrupted by this compound. uoc.gr

First, the calcification and hardening of the menisci can alter joint biomechanics, leading to abnormal loading of the articular cartilage. uoc.gr This mechanical stress can cause matrix injury, prompting chondrocytes to release damaging matrix metalloproteinases (MMPs) as part of an inappropriate repair response. uoc.gr By inhibiting meniscal calcification, this compound helps preserve normal joint mechanics. uoc.gr

Second, the shedding of calcium crystals from the cartilage and menisci into the joint space triggers damaging cellular responses. uoc.gr These crystals can be phagocytosed by synovial cells and chondrocytes, stimulating signaling pathways that lead to the production of inflammatory mediators and MMPs, which actively degrade the cartilage matrix. uoc.grresearchgate.net this compound acts as a specific inhibitor of these crystal-induced biological effects, blocking the synthesis of MMPs and other catabolic factors. uoc.grresearchgate.net Further studies have shown this compound can also block nitric oxide-induced calcification of cartilage, another pathway implicated in degeneration.

Renal Calcification Research Models (e.g., Nephrocalcinosis)

Nephrocalcinosis involves the deposition of calcium phosphate or calcium oxalate (B1200264) crystals within the kidney's tubules and interstitium. Animal models designed to replicate this condition have been used to investigate inhibitors of renal calcification.

In one key in vivo model, massive accumulation and crystallization of calcium phosphate in the mitochondria and cytosol of renal tubule cells were induced in mice through the administration of large daily doses of calcium gluconate or parathyroid hormone. nih.govnih.gov This model mimics the cellular overload of calcium and phosphate that can lead to nephrocalcinosis.

When this compound was administered to animals undergoing this regimen, it demonstrated a powerful protective effect. nih.govnih.gov The study found that this compound treatment greatly reduced the net uptake of calcium by the kidneys. nih.gov Furthermore, electron microscopy revealed that this compound prevented the appearance of apatite-like crystalline structures within the mitochondrial matrix and cytosol of the renal tubule cells. nih.gov These findings indicate that this compound acts at a cellular level to inhibit the accumulation and crystallization of calcium phosphate, thereby preventing the initial steps of renal calcification. nih.gov

| Experimental Condition | Effect on Renal Tubule Cells | Effect of this compound Administration |

|---|---|---|

| High-dose calcium gluconate | Massive Ca2+ uptake; apatite-like crystals in mitochondria and cytosol | Reduced net Ca2+ uptake; prevented crystal appearance |

| High-dose parathyroid hormone | Massive Ca2+ uptake; apatite-like crystals in mitochondria and cytosol | Reduced net Ca2+ uptake; prevented crystal appearance |

Vascular Calcification Research Models

Vascular calcification is an actively regulated process involving the osteogenic transformation of vascular smooth muscle cells (VSMCs) and the deposition of hydroxyapatite (B223615) crystals in the vessel wall, leading to arterial stiffening. mdpi.comnih.gov In vitro research models commonly use VSMCs cultured in media with high concentrations of inorganic phosphate to induce mineralization. nih.gov These models are crucial for studying the efficacy of calcification inhibitors.

While compounds such as pyrophosphate are known endogenous inhibitors investigated in these systems, specific studies detailing the direct application and efficacy of this compound in established in vitro or in vivo models of vascular calcification were not identified in the searched research literature. Therefore, while this compound's fundamental role as a potent inhibitor of hydroxyapatite formation suggests it could be effective, its specific investigative use in vascular calcification research models is not documented in the available sources.

Calcergy Animal Models for Chemically-Induced Calcification Studies

Calcergy models are used to study ectopic calcification induced by chemical challenge. In these models, a "challenger" agent is administered systemically, followed by a local injection of a "sensitizer" agent, which induces a rapid, localized calcification.

The efficacy of this compound has been tested in a modified cutaneous calcergy model using guinea pigs. nih.gov In this model, calcergy was induced by a subcutaneous injection of potassium permanganate (B83412) (0.1% w/v). uoc.gr Following the induction, animals were treated with a this compound formulation, CaNa(PC)₂. The results showed that this compound treatment effectively diminishes the mineralization at the site of chemical injury. nih.govuoc.grresearchgate.net This model provides direct in vivo evidence of this compound's ability to inhibit chemically-induced soft tissue calcification.

Analytical and Synthetic Methodologies in Phosphocitrate Research

Chemical Synthesis Approaches and Optimization

The synthesis of phosphocitrate primarily involves the phosphorylation of a citrate (B86180) precursor, with various methods developed to optimize yield and purity.

Phosphorylation of Triethyl Citrate

A common and effective strategy for this compound synthesis is the phosphorylation of triethyl citrate. This method utilizes the esterified form of citric acid to facilitate the reaction with a phosphorylating agent. Several phosphorylating agents have been employed, each with distinct procedural nuances.

One established method involves the reaction of triethyl citrate with o-phenylene phosphorochloridate. researchgate.netnih.gov This reaction is followed by hydrogenolysis to remove the phenylene group, yielding triethyl this compound. researchgate.netnih.gov The final step is the hydrolytic removal of the ethyl ester groups to produce phosphocitric acid. researchgate.netnih.gov

Another approach utilizes 2-cyanoethyl phosphate (B84403) (CEP) to phosphorylate triethyl citrate. figshare.comutas.edu.au This method is followed by alkaline hydrolysis to yield this compound. figshare.comutas.edu.au The use of CEP is particularly advantageous for preparing radiolabeled this compound, as will be discussed in the next section. figshare.comutas.edu.au

Optimization of these synthetic routes is crucial for maximizing the yield and purity of the final product. Key parameters that are often varied include reaction temperature, the concentration of catalysts, and reaction time. For instance, in esterification reactions, temperatures may be systematically varied between 60–100°C.

Utilization of Isotope-Labeled Precursors (e.g., 32P-labeled this compound)

For metabolic and pharmacokinetic studies, isotope-labeled this compound is an invaluable tool. The synthesis of ³²P-labeled this compound is readily achieved using ³²P-labeled precursors.

The synthesis using 2-cyanoethyl phosphate (CEP) is particularly well-suited for this purpose. figshare.comutas.edu.au The process begins with the preparation of [³²P]-CEP from [³²P]-inorganic phosphate. figshare.comutas.edu.au This labeled CEP is then used to phosphorylate triethyl citrate, followed by alkaline hydrolysis to produce [³²P]-phosphocitrate. researchgate.netfigshare.comutas.edu.auresearchgate.net This method has been successfully used to prepare unlabeled and ³²P-labeled this compound for analytical and identification purposes. researchgate.netopenalex.org

Similarly, ¹⁴C-labeled this compound can be synthesized to trace the molecule's binding and interaction with biological materials, such as its tight binding to hydroxylapatite crystals. nih.gov

Purification Techniques for Research-Grade this compound

Obtaining high-purity this compound is essential for accurate and reproducible research findings. Several purification techniques are employed to separate the desired product from starting materials, byproducts, and other impurities.

Ion-Exchange Chromatography

Ion-exchange chromatography is a powerful and widely used technique for the purification of this compound. researchgate.netfigshare.comutas.edu.au This method separates molecules based on their net charge. Given that this compound is a highly charged molecule, this technique is particularly effective.

Anion-exchange chromatography is commonly employed, where the stationary phase is positively charged, and negatively charged molecules like this compound are retained. researchgate.netutas.edu.aupnas.org A specific example involves the use of an AG 1-X8 (HCO₃⁻) column. researchgate.netresearchgate.net The bound this compound is then eluted by increasing the salt concentration of the mobile phase. This technique has been successfully used for the ultimate purification of both unlabeled and ³²P-labeled this compound. figshare.comutas.edu.au Final purification can also involve cation exchange on a resin like AG.50W-X8, followed by gradient elution with a bicarbonate buffer using an anion exchanger like AG.1-X8. utas.edu.au

Fractional Crystallization and Column Chromatography

Fractional crystallization is another technique that can be used to enhance the purity of this compound, particularly for scaling up the purification process. This method relies on the differences in solubility between this compound and any impurities. By carefully controlling conditions such as temperature and solvent composition, this compound can be selectively crystallized out of the solution.

Column chromatography, particularly using silica (B1680970) gel, is also utilized in the purification process. uoc.gr For instance, in the synthesis involving MeOPCl₂, the intermediate product can be purified on dry silica, which helps to avoid further chromatographic steps later in the process. uoc.gr However, it has been noted that attempts to purify a hydrogenated mixture by silica chromatography were not successful in some instances. utas.edu.au

Spectroscopic and Chromatographic Characterization Techniques for Research

A comprehensive characterization of synthesized this compound is imperative to confirm its chemical identity, structure, and purity. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

High-performance liquid chromatography (HPLC) is a critical tool for analyzing the purity of this compound and for its identification in biological samples. researchgate.netcapes.gov.brnih.gov Two distinct HPLC techniques have been developed for the analysis of this metabolite. researchgate.netcapes.gov.brnih.gov

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information. nih.govresearchgate.netcapes.gov.brnih.gov Techniques such as fast-atom bombardment (FAB) and collisionally activated decomposition mass-analysed ion kinetic energy (MIKE) have been reported for the analysis of the isolated compound. researchgate.netcapes.gov.brnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental for the structural elucidation of this compound.

¹H NMR (Proton NMR) is used to identify the proton environments within the citrate backbone. researchgate.netnih.govfigshare.comutas.edu.auresearchgate.netresearchgate.net

³¹P NMR (Phosphorus-31 NMR) confirms the presence of the phosphate ester linkage. researchgate.netfigshare.comutas.edu.auresearchgate.net

¹³C NMR (Carbon-13 NMR) provides information about the carbon skeleton of the molecule. researchgate.netfigshare.comutas.edu.auresearchgate.net

The table below summarizes the key characterization data for this compound.

| Technique | Key Data and Findings |

| ¹H NMR | Confirms the proton environments of the citrate backbone. |

| ³¹P NMR | Confirms the phosphate ester linkage. |

| ¹³C NMR | Characterizes the carbon skeleton of the molecule. |

| HPLC | Used for purity analysis and identification in biological matrices. |

| Mass Spectrometry | Determines molecular weight and provides structural information through fragmentation patterns. |

In addition to these methods, other techniques such as thin-layer chromatography (TLC) and various enzymatic and chemical assays have been developed for the detection and characterization of this compound. figshare.comutas.edu.au

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural characterization of this compound. Through ¹H, ¹³C, and ³¹P NMR, researchers can confirm the identity and integrity of the molecule.

Detailed research findings from the NMR analysis of this compound synthesized from triethyl citrate and methoxy-dichlorophosphine have provided specific chemical shifts. uoc.gr In ¹H NMR spectra, the protons of the methylene (B1212753) groups (CH₂) in the citrate backbone typically appear as an AB quartet due to their prochiral nature. uoc.gr A study reported these as two doublets at approximately δ 3.18 and 3.33 ppm in a solution of D₂O with a drop of DCl. uoc.gr

¹³C NMR spectroscopy provides further structural confirmation. The signals for the carbon atoms are assigned based on their chemical environment and coupling with the phosphorus atom (²JCP and ³JCP). uoc.gr The carboxyl carbons appear at distinct shifts, with one showing coupling to the phosphorus atom (δ 178.0 ppm, ³JCP = 11.2 Hz) and the other two appearing as a singlet (δ 175.6 ppm). uoc.gr The carbon atom bonded to the phosphate group appears as a doublet at δ 81.2 ppm (²JCP = 6.3 Hz), and the methylene carbons appear as a triplet at δ 44.9 ppm. uoc.gr

³¹P NMR is particularly vital for confirming the successful phosphorylation of the citrate molecule. It characteristically shows a single, sharp resonance, indicating the presence of a single phosphorus environment. uoc.gr This peak is typically a singlet observed near δ 0 ppm, using 85% phosphoric acid as an external standard. slideshare.net The presence of this single peak confirms the formation of the phosphate ester linkage. The combination of these three NMR techniques provides an unambiguous structural confirmation of this compound. figshare.com

Interactive Data Table: NMR Spectroscopic Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J) | Assignment | Reference |

| ¹H | 3.18 | d, ²JHH = 16.5 Hz | -CH₂- | uoc.gr |

| ¹H | 3.33 | d, ²JHH = 16.5 Hz | -CH₂- | uoc.gr |

| ¹³C | 178.0 | d, ³JCP = 11.2 Hz | -COOH | uoc.gr |

| ¹³C | 175.6 | s | 2 x -COOH | uoc.gr |

| ¹³C | 81.2 | d, ²JCP = 6.3 Hz | C-O-P | uoc.gr |

| ¹³C | 44.9 | t | 2 x -CH₂- | uoc.gr |

| ³¹P | ~0 | s | P-O-C |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for the analysis and purification of this compound from both synthetic reaction mixtures and biological samples. capes.gov.br This technique combines the separation power of high-performance liquid chromatography (HPLC) with the mass detection capabilities of mass spectrometry. pnas.org

Researchers have developed HPLC methods specifically for the analysis of this compound. nih.gov These methods are used to assess the purity of synthesized this compound and to identify the compound in complex biological matrices, such as human kidney homogenates. capes.gov.brnih.gov For instance, LC-MS analysis has been used to confirm the formation of the characteristic ester P-O-C bond when preparing modified phosphate fertilizers with citric acid. plantnutrifert.org

Mass spectrometry provides crucial information on the molecular weight and fragmentation pattern of this compound. Techniques such as fast-atom bombardment (FAB) and collisionally activated decomposition have been employed to obtain detailed mass spectra of the isolated compound. capes.gov.brnih.gov In LC-MS analysis, a key data point for confirming the presence of this compound is the detection of its molecular ion, often as an adduct. For example, the sodium salt of this compound can be identified by a peak corresponding to the [M+Na]⁺ ion at a mass-to-charge ratio (m/z) of 358.

Interactive Data Table: LC-MS Research Findings for this compound

| Analytical Goal | Technique | Key Finding | Reported m/z | Reference |

| Identification & Analysis | HPLC-MS | Development of two HPLC methods for PC analysis. | Not specified | nih.gov |

| Purity Assessment | LC-MS | Confirmation of molecular weight and purity. | [M+Na]⁺ at 358 | |

| Structural Confirmation | LC-MS | Proof of P-O-C bond formation in a reaction product. | Not specified | plantnutrifert.org |

| Fragmentation Analysis | FAB-MS, CAD | Detailed mass spectra of isolated this compound. | Not specified | capes.gov.br |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound, providing complementary structural information to NMR. The IR spectrum of this compound and its salts displays characteristic absorption bands corresponding to the vibrations of its carboxyl and phosphate moieties.

In the analysis of a polymeric calcium-sodium-phosphocitrate (CaNaPC) salt, specific vibrational frequencies were assigned. uoc.gr The stretching vibrations (ν) for the carbonyl group (C=O) of the carboxylic acid appear as strong bands around 1717 cm⁻¹ and 1636 cm⁻¹. uoc.gr The broad absorption bands for the hydroxyl (O-H) stretch are observed at higher wavenumbers, typically 3573 cm⁻¹ and 3496 cm⁻¹. uoc.gr

The phosphate group also gives rise to distinct, strong absorption bands. The asymmetric and symmetric stretching vibrations of the P=O bond are found in the fingerprint region, with reported values of 1260 and 1230 cm⁻¹ for the asymmetric stretch and 1090 and 1075 cm⁻¹ for the symmetric stretch. uoc.gr Additionally, the formation of the phosphate ester linkage (P-O-C) can be confirmed by a stretching vibration observed between 1077 and 1088 cm⁻¹. plantnutrifert.org

Interactive Data Table: Infrared (IR) Spectroscopy Data for this compound Derivatives

| Functional Group | Vibration Type | Wavenumber (cm⁻¹) | Intensity | Reference |

| O-H | Stretch | 3573, 3496 | Broad, Strong | uoc.gr |

| C=O | Stretch | 1717, 1636 | Strong | uoc.gr |

| P=O | Asymmetric Stretch | 1260, 1230 | Strong | uoc.gr |

| P=O | Symmetric Stretch | 1090, 1075 | Strong | uoc.gr |

| P-O-C | Stretch | 1077 - 1088 | Not specified | plantnutrifert.org |

Biochemical Detection and Assay Systems

Beyond spectroscopic and spectrometric methods, various biochemical techniques are employed for the separation, detection, and quantification of this compound, particularly in the context of its synthesis, purification, and biological function.

Thin Layer Chromatography (TLC) Applications

Thin Layer Chromatography (TLC) is a versatile and rapid method used for monitoring the progress of this compound synthesis and for the preliminary characterization of purification fractions. utas.edu.auwisc.edu It is a valuable tool for separating this compound from unreacted starting materials and byproducts. upatras.gr

In the context of this compound synthesis, TLC is used to analyze fractions collected from preparative column chromatography. utas.edu.au For example, during the purification of a triethyl citrate phosphorylation mixture, TLC on silica plates with a chloroform/methanol (80:20 v/v) solvent system was used. utas.edu.au In this system, a spot identified as containing the this compound precursor, phosphotriethylcitrate (PTEC), had a retention factor (Rf) value of 0.4. utas.edu.au Visualization of the spots can be achieved by viewing the chromatogram under UV light (254 nm), where UV-absorbing compounds like this compound appear as dark spots. utas.edu.au

Interactive Data Table: TLC Parameters for this compound Precursor Analysis

| Analyte | Stationary Phase | Mobile Phase | Rf Value | Detection Method | Reference |

| PTEC (PC Precursor) | Silica | Chloroform/Methanol (80:20 v/v) | 0.4 | UV light (254 nm) | utas.edu.au |

Electrophoresis and Isotachophoresis for Separation and Detection

Electrophoretic techniques are powerful methods for the characterization and separation of charged molecules like this compound. figshare.comutas.edu.au Both high-voltage paper electrophoresis and isotachophoresis have been developed as detection systems for this compound. figshare.comutas.edu.au

High-voltage paper electrophoresis separates molecules based on their charge and size. In one study, this compound was characterized by its mobility relative to inorganic phosphate (Pi). The major spot corresponding to this compound exhibited a relative mobility (R.M.) of 0.50 compared to the inorganic phosphate spot (R.M. = 1.00). utas.edu.au

Isotachophoresis is another electrophoretic technique that separates ionic analytes in a discontinuous electrolyte system, creating distinct zones of separated components moving at the same speed. nih.gov It has been successfully applied to the separation of various organic acids from biological fluids and is noted as one of the detection systems developed for this compound characterization. figshare.comnih.gov This method offers high resolving power and the ability to preconcentrate dilute samples, making it suitable for analyzing this compound in complex mixtures. mdpi.com

Interactive Data Table: Electrophoretic Mobility of this compound

| Technique | Support Medium | Analyte | Relative Mobility (R.M.) | Standard | Reference |

| High Voltage Electrophoresis | Paper | This compound | 0.50 | Inorganic Phosphate (Pi) | utas.edu.au |

Enzymatic Assays for this compound Quantitation

For the precise quantification of this compound, especially at low concentrations in biological samples, specific enzymatic assays have been developed. pnas.orgresearchgate.net These assays offer high sensitivity and specificity.

A widely cited method is a coupled enzyme assay that measures this compound indirectly. utas.edu.au The assay follows a distinct reaction sequence:

Hydrolysis: this compound is first treated with alkaline phosphatase, which hydrolyzes the phosphate ester bond to release citrate and inorganic phosphate.

Lysis: The resulting citrate is then acted upon by the enzyme citrate lyase, which cleaves it into oxaloacetate and acetate.

Reduction & Detection: Finally, the oxaloacetate is reduced to malate (B86768) by the enzyme malate dehydrogenase. This reaction requires reduced nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) as a cofactor. The consumption of NADH, which is proportional to the initial amount of this compound, is monitored fluorometrically or spectrophotometrically by measuring the decrease in absorbance or fluorescence as NADH is oxidized to NAD⁺. utas.edu.au

This multi-step enzymatic approach provides a reliable and quantitative measure of this compound concentration and has been used to determine its levels in various biological contexts. pnas.orgnih.gov

Chemical Assays for Concentration Determination

The accurate quantification of this compound (PC) in various biological and experimental samples is crucial for understanding its pharmacokinetics and mechanism of action. Several chemical assay methodologies have been developed for this purpose.

An enzymatic assay for this compound has been described, providing a specific method for its quantification. nih.govpnas.org This method relies on the enzymatic conversion of this compound, and the subsequent measurement of a product of this reaction. pnas.org The concentration of this compound is determined by comparing the enzymatic reaction rate of the sample to a standard curve generated with known concentrations of purified this compound. pnas.org

Another established method involves the use of radiolabeled this compound, typically with Carbon-14 (¹⁴C). google.com This technique is particularly useful for binding assays. In this method, a known amount of ¹⁴C-labeled PC is incubated with the sample, such as synovial fluid, which may contain calcium-containing crystals. google.com After an incubation period to allow binding, the labeled crystals are separated from the fluid by centrifugation. google.com The amount of this compound bound to the crystals can then be quantified by measuring the radioactivity, allowing for the determination of the concentration of crystal-binding sites and, indirectly, the concentration of the crystals themselves. google.com Standard curves are generated by measuring the binding of ¹⁴C-PC to known quantities of specific crystal types, such as basic calcium phosphate (BCP) and calcium pyrophosphate dihydrate (CPPD) crystals. google.com

While not specific to this compound, general spectrophotometric methods are widely used for determining the concentration of substances. ksu.edu.salibretexts.org These methods rely on the principle that molecules absorb light at specific wavelengths. libretexts.org For a compound like this compound, if it possesses a suitable chromophore or can be reacted to produce a colored product, its concentration can be determined by measuring the absorbance of light at a specific wavelength and comparing it to a standard curve. ksu.edu.sa

Table 1: Comparison of Assays for this compound Concentration Determination

| Assay Method | Principle | Application | Key Features |

| Enzymatic Assay | Specific enzymatic conversion of this compound. nih.govpnas.org | Quantification in biological fluids and extracts. pnas.org | High specificity for this compound. |

| Radiolabeled (¹⁴C-PC) Binding Assay | Binding of ¹⁴C-labeled this compound to calcium-containing crystals. google.com | Quantification of crystal binding sites and crystal concentration in biological samples like synovial fluid. google.com | High sensitivity; allows for the study of binding kinetics. |

| Spectrophotometry | Measurement of light absorbance of a chromophore or a colored reaction product. ksu.edu.salibretexts.org | General concentration determination, potentially applicable to this compound with appropriate derivatization. | Widely available instrumentation; can be adapted for high-throughput screening. |

In Vitro Crystallization Inhibition Assay Systems

A primary biological function of this compound is its potent inhibition of pathological calcification. Various in vitro assay systems have been developed to quantify and characterize this inhibitory activity.

Crystal Growth Assay Methodologies

These assays are designed to measure the ability of this compound to prevent the growth of pre-existing crystals. A common method involves the use of hydroxylapatite seed crystals. nih.gov In this system, a supersaturated solution of calcium and phosphate is prepared, to which hydroxylapatite seed crystals are added to initiate crystal growth. nih.gov The rate of crystal growth is monitored, typically by measuring the depletion of calcium or phosphate from the solution over time. nih.gov The inhibitory potency of this compound is determined by its ability to slow or halt this depletion compared to a control without the inhibitor. nih.gov

Another approach utilizes a gel matrix system to study the growth of crystals like calcium oxalate (B1200264) monohydrate (COM) and calcium oxalate dihydrate (COD). core.ac.uk Crystals are grown within a silica gel matrix, which mimics certain aspects of the in vivo environment. core.ac.ukusu.edu The effect of this compound on the size, morphology, and type of crystals formed is then analyzed using techniques such as scanning electron microscopy (SEM) and infrared (IR) analysis. core.ac.uk

A more high-throughput method is the gel crystallization method with microphotometric quantification. usu.edu In this technique, crystal growth is initiated in a 96-well microplate containing a gel matrix. usu.edu The growth of individual crystals is then monitored over time using computer-controlled microscopic photometry, allowing for the rapid and reproducible measurement of crystal growth rates and the evaluation of the inhibitory activity of compounds like this compound. usu.edu

Calcium Phosphate Precipitation Assay Techniques

These assays assess the ability of this compound to prevent the initial formation, or precipitation, of calcium phosphate crystals from a supersaturated solution. One such assay investigates the spontaneous precipitation of magnesium ammonium (B1175870) phosphate hexahydrate (struvite), a type of phosphate crystal. uoc.grresearchgate.net In a typical experiment, supersaturated solutions of the crystal components are prepared, and the formation of a precipitate is monitored over time, often by measuring the turbidity of the solution. uoc.gr The time taken for the solution to become turbid is known as the induction time. uoc.gr The inhibitory effect of this compound is quantified by its ability to prolong this induction time and reduce the rate of precipitation. uoc.grresearchgate.net

Similar principles are applied to study the inhibition of hydroxyapatite (B223615) formation. utas.edu.au Supersaturated solutions of calcium and phosphate are mixed in the presence and absence of this compound, and the formation of a precipitate is measured. nih.gov Comparative assays have demonstrated that this compound is a significantly more potent inhibitor of hydroxyapatite precipitation than other known inhibitors like pyrophosphate and ATP. nih.gov

Table 2: In Vitro Crystallization Inhibition Assays

| Assay Type | Model System | Measured Parameters | Research Findings with this compound |

| Crystal Growth Assay | Hydroxylapatite seed crystals in supersaturated solution. nih.gov | Depletion of calcium and phosphate from solution. nih.gov | This compound is an exceedingly potent inhibitor of hydroxylapatite crystal growth. nih.gov |

| Crystal Growth Assay | Calcium oxalate crystals in a silica gel matrix. core.ac.uk | Crystal size, morphology, and type (COM vs. COD). core.ac.uk | This compound impedes the transformation of COD to COM and results in smaller crystals. core.ac.uk |

| Calcium Phosphate Precipitation Assay | Spontaneous precipitation of struvite from supersaturated solution. uoc.gr | Induction time, rate of precipitation. uoc.gr | This compound increases the induction time and reduces the rate of struvite precipitation. uoc.grresearchgate.net |

| Calcium Phosphate Precipitation Assay | Spontaneous precipitation of hydroxyapatite from supersaturated solution. utas.edu.au | Formation of precipitate. | This compound is more potent at inhibiting hydroxyapatite precipitation than pyrophosphate and ATP. nih.gov |

Cellular and Organ-Explant Culture Models for Mechanistic Research

To elucidate the cellular and molecular mechanisms underlying the effects of this compound, various cell and organ culture models are employed. These systems allow for controlled investigations into the interactions of this compound with specific cell types involved in joint pathology.

Fibroblast-like Synoviocyte Culture Studies

Fibroblast-like synoviocytes (FLS) play a key role in the pathogenesis of osteoarthritis (OA), contributing to synovial inflammation and hyperplasia. nih.gov Studies using cultured OA FLS have revealed that this compound can exert biological effects independent of its anti-calcification properties. nih.gov

Research has shown that this compound inhibits the proliferation of OA FLS in the absence of calcium crystals. nih.gov In one study, hTERT-immortalized OA FLS were cultured in the presence or absence of this compound. The number of cells was determined after the control cells reached 85% confluence. The results demonstrated a significant inhibition of FLS proliferation by this compound. nih.gov Furthermore, microarray analyses have shown that this compound downregulates the expression of numerous genes involved in cell proliferation, angiogenesis, and the inflammatory response in OA FLS. nih.gov

Articular Chondrocyte and Meniscal Cell Culture Systems

Articular chondrocytes are the sole cell type in cartilage and are responsible for maintaining the extracellular matrix. Meniscal cells are also crucial for joint health, and their calcification is associated with cartilage degeneration. openrheumatologyjournal.comnih.gov Culture systems using these cells have been instrumental in understanding the chondroprotective effects of this compound.

Studies on OA articular chondrocytes have shown that this compound inhibits cell proliferation. openrheumatologyjournal.comnih.gov In a typical experiment, OA chondrocytes are cultured with and without this compound (e.g., 1 mM), and cell numbers are counted after a set period. openrheumatologyjournal.comnih.gov These experiments have consistently shown a lower cell count in the this compound-treated groups, indicating an anti-proliferative effect. openrheumatologyjournal.com Additionally, this compound has been found to inhibit chondrocyte-mediated calcification in culture. openrheumatologyjournal.com

In micromass cultures of OA meniscal cells, this compound has been shown to stimulate the production of extracellular matrix components. nih.gov These cultures involve plating a high density of cells in a small droplet, which encourages cell-cell interaction and matrix formation. nih.gov After a culture period (e.g., 14 days) with or without this compound, the micromasses are analyzed for matrix components. nih.gov

Furthermore, gene expression studies in both articular chondrocytes and meniscal cells have demonstrated that this compound can downregulate genes associated with terminal differentiation and biomineralization, while upregulating genes involved in chondroprotection and matrix production. openrheumatologyjournal.comnih.gov

Table 3: Cellular and Organ-Explant Culture Models in this compound Research

| Cell/Culture Type | Experimental Setup | Key Findings |

| Fibroblast-like Synoviocytes (FLS) | Monolayer culture of primary or hTERT-immortalized OA FLS with and without this compound. nih.gov | This compound inhibits proliferation and downregulates genes related to proliferation, angiogenesis, and inflammation. nih.gov |

| Articular Chondrocytes | Monolayer culture of primary OA chondrocytes with and without this compound. openrheumatologyjournal.comnih.gov | This compound inhibits proliferation and chondrocyte-mediated calcification. openrheumatologyjournal.com |

| Meniscal Cells | Monolayer and micromass cultures of primary OA meniscal cells with and without this compound. nih.gov | This compound inhibits proliferation and stimulates extracellular matrix production in micromass culture. nih.gov |

Immortalized Cell Lines (e.g., 3T3 cells, human fibroblasts)

In this compound research, immortalized cell lines serve as crucial in vitro models to dissect the cellular and molecular mechanisms underlying its biological activity, particularly in the context of crystal-induced pathologies. Cell lines such as 3T3 cells and primary human fibroblasts have been instrumental in demonstrating the specific effects of this compound on cellular responses to pathological crystals like basic calcium phosphate (BCP) and calcium pyrophosphate dihydrate (CPPD). researchgate.netnih.gov

Studies have shown that BCP and CPPD crystals can induce mitogenesis (cell proliferation) and stimulate the synthesis and secretion of metalloproteinases in fibroblasts and chondrocytes. researchgate.netnih.gov These cellular responses are implicated in the degradation of articular tissues in crystal deposition diseases. Research using 3T3 cells and human fibroblasts revealed that this compound can specifically block these crystal-induced events. researchgate.net For instance, this compound was found to inhibit BCP crystal-induced DNA synthesis and the transcription of the c-fos proto-oncogene in a dose-dependent manner. researchgate.net This inhibitory action appears to be specific, as this compound did not affect basal or epidermal growth factor-induced levels of messenger RNA (mRNA) for the enzymes. nih.gov

Further investigations using human fibroblasts have elucidated the mechanism by which this compound exerts its inhibitory effects. It was observed that this compound (at concentrations of 10⁻³ to 10⁻⁴ M) specifically inhibited the crystal-induced accumulation of mRNA for collagenase and stromelysin. nih.gov This was confirmed at the protein level by Western blots, which showed that this compound blocked the secretion of collagenase. nih.gov The underlying mechanism may involve the inhibition of key signaling pathways, as this compound was also found to block the crystal-induced expression of the proto-oncogenes c-fos and c-jun. researchgate.netnih.gov The proteins produced by these genes, FOS and JUN, form the AP-1 transcription factor, which is essential for the expression of collagenase and stromelysin genes. nih.gov These findings suggest that this compound's therapeutic potential may stem from its ability to interfere with the signal transduction pathways initiated by pathological crystals. nih.gov

| Cell Line/Model | Crystal Type | Key Research Finding |

|---|---|---|

| 3T3 Cells | Basic Calcium Phosphate (BCP) | This compound specifically blocks BCP crystal-induced mitogenesis and proto-oncogene expression. researchgate.netnih.gov |

| Human Fibroblasts | BCP, Calcium Pyrophosphate Dihydrate (CPPD) | This compound inhibits crystal-induced synthesis of metalloproteinases (collagenase, stromelysin) by blocking the transcription of c-fos and c-jun. researchgate.netnih.gov |

| Fibroblasts / Chondrocytes | BCP, CPPD | Crystals induce mitogenesis and metalloproteinase synthesis, which this compound can inhibit. researchgate.netnih.gov |

Renal Cell Models

Renal cell models, both in vivo and in vitro, are vital for investigating the role of this compound in preventing renal calcification and stone formation. Renal cell carcinoma (RCC) arises from the epithelial cells of the nephron, and various cell lines are used to model renal cell behavior. nih.govfrontiersin.org In the context of stone disease, studies often focus on how renal tubular epithelial cells interact with crystals like calcium oxalate and calcium phosphate. dovepress.complos.org

In vivo studies using rat models have provided significant evidence for the action of this compound at the cellular level within the kidney. nih.gov When rats were treated with agents that cause massive accumulation and crystallization of calcium phosphate in the mitochondria and cytosol of renal tubule cells, the administration of this compound was shown to greatly reduce the net uptake of calcium by the kidneys. nih.gov It effectively prevented the formation of apatite-like crystalline structures within the mitochondrial matrix and cytosol of these cells. nih.gov This effect was attributed to a direct cellular action, specifically the inhibition of mitochondrial accumulation or crystallization of calcium phosphate, rather than a general chelation of calcium in the bloodstream. nih.gov Similarly, in a rat remnant kidney model, this compound was effective in preventing phosphate-induced deterioration of renal function and a significant increase in renal calcium content. core.ac.uk

In vitro models using cultured renal cells, such as the Madin-Darby Canine Kidney (MDCK) cell line, have been established to study the formation of calcium phosphate microliths. nih.gov These models, which can produce microliths with a similar appearance to those found in humans, offer a powerful tool to investigate the pathogenesis of stone disease. nih.gov While not all studies using these models have directly tested this compound, they establish the platforms through which its effects on crystal adhesion, cell damage, and crystal endocytosis by renal epithelial cells can be quantified. dovepress.com For example, damage to renal epithelial cells is known to promote the adhesion of crystals, a critical step in stone formation. dovepress.complos.org this compound's ability to inhibit crystal formation and growth suggests it would be a prime candidate for testing in these advanced cell culture systems.

Computational and Molecular Modeling Studies

Computational and molecular modeling have become indispensable tools in this compound research, providing molecular-level insights into its interactions with crystals and biological structures that are often unattainable through experimental methods alone.

Analysis of this compound-Crystal Lattice Interactions

Molecular modeling, often combined with experimental techniques like scanning electron microscopy (SEM), has been pivotal in understanding how this compound inhibits the growth of various pathological crystals, including calcium oxalate monohydrate (COM) and struvite. mcgill.canih.gov These studies have revealed that this compound's potent inhibitory effect stems from its specific, high-affinity binding to particular crystal faces. nih.govresearchgate.net